5-Decanone
Overview
Description
5-Decanone, also known as decan-5-one, is a chemical compound with the molecular formula C10H20O . It has a molecular weight of 156.2652 .
Molecular Structure Analysis
The molecular structure of 5-Decanone consists of a chain of 10 carbon atoms, with a carbonyl group (C=O) at the fifth carbon . The remaining bonds on the carbon atoms are filled with hydrogen atoms .Physical And Chemical Properties Analysis
5-Decanone is a liquid at room temperature . It has a boiling point of 477 K and a fusion point of 263.9 K .Scientific Research Applications
Oxidation in Biodiesel Fuels
Research by Herbinet, Pitz, and Westbrook (2009) explored the oxidation of biodiesel fuels, focusing on compounds like methyl-5-decenoate. They developed detailed chemical kinetic mechanisms to study the impact of these compounds in biodiesel combustion in diesel engines. This study is significant in understanding the role of 5-Decanone derivatives in renewable energy sources (Herbinet, Pitz, & Westbrook, 2009).
Interfacial Activity in Mixed Diluents
Szymanowski, Cierpiszewski, and Krzyżanowska (1992) investigated the interfacial activity of 1-(2′-hydroxy 5′ -methylphenyl)-l-decanone oxime in systems with mixed diluents like toluene and octane. Their study revealed changes in interface character and oxime association, highlighting the potential applications of 5-Decanone derivatives in surface science and material engineering (Szymanowski, Cierpiszewski, & Krzyżanowska, 1992).
Oxidation by Permanganate Ion
Lee and Srinivasan (1981) studied the oxidation of E-5-decene by potassium permanganate, a process that produces ketols and diones, including 5-hydroxy-6-decanone. This research contributes to understanding the chemical behavior of 5-Decanone in oxidation reactions, which is crucial for various synthetic and analytical applications (Lee & Srinivasan, 1981).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of compounds like 5-hydroxy-4-oxa-endo-tricyclo[5.2.1.0(2,6)]dec-8-en-3-one, as investigated by Thuring et al. (1996), illustrates the biochemical potential of 5-Decanone derivatives. Their study demonstrates the use of these compounds in developing efficient asymmetric syntheses for bioactive molecules (Thuring et al., 1996).
Biomarkers in Oil Shale
Zhang et al. (2017) isolated biomarkers from Chinese Maoming oil shale, including compounds related to 5-Decanone. This research emphasizes the role of 5-Decanone derivatives in petrochemical studies and their potential as indicators in geological and environmental analysis (Zhang et al., 2017).
Atmospheric Fate and Bioaccumulation
Studies like that by McLachlan et al. (2010) on decamethylcyclopentasiloxane (D5), a compound structurally related to 5-Decanone, provide insights into the environmental impact of such chemicals. They explored the bioaccumulation and atmospheric fate of D5, contributing to environmental toxicology and chemistry (McLachlan et al., 2010).
Production from Lignocellulosic Biomass
Ahmad et al. (2020) discussed producing 5-nonanone, a related compound, from lignocellulosic biomass. This research highlights the potential of 5-Decanone derivatives in sustainable chemical production and renewable resources (Ahmad, Ahmad, & Ahmed, 2020).
Safety And Hazards
Safety data sheets suggest that contact with 5-Decanone should be avoided as it may cause skin and eye irritation . In case of accidental ingestion or inhalation, medical attention should be sought immediately . It is recommended to use personal protective equipment and ensure adequate ventilation when handling 5-Decanone .
properties
IUPAC Name |
decan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-5-7-9-10(11)8-6-4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPQWHLMBJZURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231510 | |
Record name | Decan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 5-Decanone | |
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URL | https://haz-map.com/Agents/9672 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
5-Decanone | |
CAS RN |
820-29-1 | |
Record name | 5-Decanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=820-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Decanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-DECANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244937 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Decan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUTYL PENTYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5DF2T095S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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